2-BROMO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
CAS No.: 1421500-06-2
Cat. No.: VC4544420
Molecular Formula: C18H16BrNO3
Molecular Weight: 374.234
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421500-06-2 |
|---|---|
| Molecular Formula | C18H16BrNO3 |
| Molecular Weight | 374.234 |
| IUPAC Name | 2-bromo-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide |
| Standard InChI | InChI=1S/C18H16BrNO3/c1-22-16-10-4-5-11-17(16)23-13-7-6-12-20-18(21)14-8-2-3-9-15(14)19/h2-5,8-11H,12-13H2,1H3,(H,20,21) |
| Standard InChI Key | XWCHNMBVDDMWES-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=CC=C2Br |
Introduction
2-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its complex structure and potential biological activities. This compound is characterized by its molecular formula and specific chemical properties, which are crucial for understanding its synthesis and applications.
Synthesis
The synthesis of 2-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide typically involves multi-step organic reactions. A common approach includes:
-
Formation of the Alkyne Intermediate: This step often involves a Sonogashira coupling reaction, which uses palladium and copper catalysts to form the alkyne linkage.
-
Benzamide Formation: The alkyne intermediate is then reacted with a benzoyl chloride derivative in the presence of a base to form the benzamide moiety.
Biological Activity
While specific biological activities of 2-Bromo-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide are not detailed in the available literature, compounds with similar structures have shown potential in various therapeutic areas, including anti-cancer and anti-inflammatory applications. These activities are often attributed to the compound's ability to interact with specific molecular targets, such as enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume